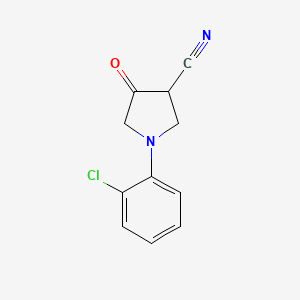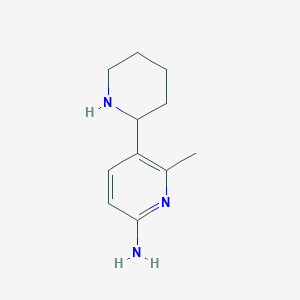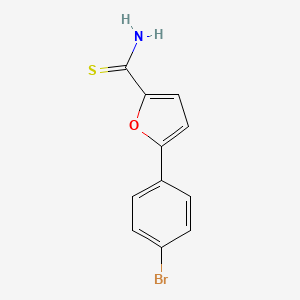
3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C13H16FNO2 It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an ethoxy group attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid.
Reduction: 3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and the ethoxy group play crucial roles in binding to these targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde: Similar structure but lacks the fluorine atom.
3-Fluoro-2-(pyrrolidin-1-yl)pyridine: Contains a pyridine ring instead of a benzaldehyde core.
Uniqueness
3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorine atom, pyrrolidine ring, and ethoxy group provides distinct properties that differentiate it from similar compounds .
Eigenschaften
Molekularformel |
C13H16FNO2 |
|---|---|
Molekulargewicht |
237.27 g/mol |
IUPAC-Name |
3-fluoro-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C13H16FNO2/c14-12-5-3-4-11(10-16)13(12)17-9-8-15-6-1-2-7-15/h3-5,10H,1-2,6-9H2 |
InChI-Schlüssel |
XMMJECDFDADDTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC2=C(C=CC=C2F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride](/img/structure/B11810775.png)
![5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole](/img/structure/B11810776.png)



![6-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810812.png)

![6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810821.png)



